![molecular formula C23H23N5O2S2 B2393740 3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847401-10-9](/img/structure/B2393740.png)
3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Description
3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C23H23N5O2S2 and its molecular weight is 465.59. The purity is usually 95%.
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Scientific Research Applications
Antituberculosis Activity
Research has shown that compounds structurally related to 3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one exhibit significant antituberculosis activity. For instance, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate demonstrated promising activity against Mycobacterium tuberculosis (Jeankumar et al., 2013).
Antimicrobial and Antifungal Properties
Several compounds sharing structural features with the chemical have displayed antimicrobial and antifungal properties. A study of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates revealed notable antimicrobial activity against various microorganisms (Başoğlu et al., 2013). Additionally, research on N-substituted derivatives of a similar compound showed moderate to talented antibacterial activity (Khalid et al., 2016).
Anticancer Potential
Research into benzimidazole derivatives bearing 1,2,4-triazole, which are structurally related, has indicated potential anticancer activity. Molecular docking studies showed these compounds binding effectively with cancer targets, suggesting their role as potential anticancer agents (Karayel, 2021).
properties
IUPAC Name |
3-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S2/c29-21(26-13-7-2-8-14-26)16-31-22-25-24-20(28(22)17-9-3-1-4-10-17)15-27-18-11-5-6-12-19(18)32-23(27)30/h1,3-6,9-12H,2,7-8,13-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGANRYTZLOLXEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one |
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